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Compound of Interest

Compound Name: Disperse Red 73

Cat. No.: B079764 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected photophysical

properties of Disperse Red 73 and the standard experimental methodologies for their

determination. A detailed, peer-reviewed study specifically quantifying the photophysical

parameters of Disperse Red 73 is not readily available in the public domain. The quantitative

data presented are estimations based on values reported for structurally analogous azo

disperse dyes.

Introduction
Disperse Red 73 (C.I. 11116) is a monoazo dye with the chemical formula C₁₈H₁₆N₆O₂ and a

molecular weight of 348.36 g/mol .[1] Its molecular structure is characterized by a 2-cyano-4-

nitroaniline group linked through an azo bridge to an N-ethyl-N-cyanoethylaniline moiety.[1]

Primarily used in the textile industry for imparting a vibrant red color to synthetic fibers like

polyester, its photophysical characteristics are of significant interest for potential applications in

other scientific and technological fields. The interaction of Disperse Red 73 with light is

dictated by the electronic transitions within its extended π-conjugated system, which is

influenced by the presence of both electron-donating and electron-withdrawing functional

groups.
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Property Value Reference

IUPAC Name

3-((4-((2-cyano-4-

nitrophenyl)diazenyl)phenyl)

(ethyl)amino)propanenitrile

CAS Number 16889-10-4 [1]

Molecular Formula C₁₈H₁₆N₆O₂ [1]

Molecular Weight 348.36 g/mol [1]

Appearance Dark red powder

Solubility
Soluble in ethanol, acetone,

and benzene.

Expected Photophysical Data
The photophysical properties of azo dyes are notably influenced by their chemical structure

and the polarity of their environment. In the absence of specific experimental data for Disperse
Red 73, the following table provides estimated values based on structurally similar red azo

disperse dyes.
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Photophysical
Parameter

Expected
Value/Range

Typical Solvent Notes

Absorption Maximum

(λmax)
490 - 530 nm

Ethanol,

Dichloromethane

This strong absorption

band is attributed to a

π → π* electronic

transition within the

azo chromophore.

The exact position is

subject to

solvatochromic shifts.

Molar Extinction

Coefficient (ε)

35,000 - 55,000

M⁻¹cm⁻¹

Ethanol,

Dichloromethane

High molar extinction

coefficients are

characteristic of the

intense color of azo

dyes.

Emission Maximum

(λem)
590 - 660 nm

Ethanol,

Dichloromethane

A large Stokes shift is

anticipated. The

fluorescence emission

is generally weak.

Fluorescence

Quantum Yield (ΦF)
< 0.01 Ethanol

Azo dyes typically

exhibit low

fluorescence quantum

yields due to efficient

non-radiative decay

pathways, such as

internal conversion

and intersystem

crossing.

Fluorescence Lifetime

(τF)

0.2 - 2.5 ns Ethanol The short

fluorescence lifetime

is a direct

consequence of the

low quantum yield and

rapid non-radiative
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deactivation of the

excited state.

Experimental Protocols
The following sections describe the standard experimental procedures for the characterization

of the photophysical properties of disperse dyes like Disperse Red 73.

UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Methodology:

Sample Preparation: A concentrated stock solution of Disperse Red 73 is prepared in a

spectroscopic grade solvent (e.g., ethanol or dichloromethane). A series of dilutions are then

made to achieve concentrations in the micromolar range (e.g., 1-20 µM).

Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.

Measurement: The absorbance spectra of the solutions are recorded over a wavelength

range of 300-800 nm, using the pure solvent as a blank reference.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the peak

of the absorption spectrum. The molar extinction coefficient (ε) is calculated from the slope of

a Beer-Lambert plot (Absorbance vs. Concentration), where the path length of the cuvette is

typically 1 cm.

Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum (λem).

Methodology:

Sample Preparation: A dilute solution of Disperse Red 73 is prepared, ensuring the

absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Instrumentation: A calibrated spectrofluorometer is used.
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Measurement: The sample is excited at its λmax. The emission spectrum is scanned over a

wavelength range that is red-shifted from the excitation wavelength (e.g., 500-850 nm).

Data Analysis: The wavelength corresponding to the peak of the emission spectrum is

identified as the emission maximum (λem).

Relative Fluorescence Quantum Yield Determination
Objective: To measure the fluorescence quantum yield (ΦF) relative to a known standard.

Methodology:

Standard Selection: A fluorescent standard with a well-documented quantum yield and

spectral properties that overlap with the sample is chosen (e.g., Rhodamine 6G in ethanol,

ΦF = 0.95).

Sample and Standard Preparation: Solutions of the sample and the standard are prepared in

the same solvent. Their concentrations are adjusted to have similar and low absorbance

values (< 0.1) at the same excitation wavelength.

Measurement: The absorption and emission spectra of both the sample and the standard are

recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

Data Analysis: The quantum yield of the sample is calculated using the following equation:

ΦF (sample) = ΦF (std) × [ (Isample) / (Istd) ] × [ (Astd) / (Asample) ] × [ (nsample)² / (nstd)² ]

where I is the integrated fluorescence intensity, A is the absorbance at the excitation

wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τF) using Time-Correlated Single Photon

Counting (TCSPC).

Methodology:

Sample Preparation: A deoxygenated, dilute solution of Disperse Red 73 is prepared.
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Instrumentation: A TCSPC instrument equipped with a pulsed light source (e.g., a

picosecond diode laser), a fast and sensitive detector (e.g., a microchannel plate

photomultiplier tube), and timing electronics is used.

Measurement: The instrument response function (IRF) is first measured using a scattering

solution. The fluorescence decay of the sample is then recorded by exciting the sample with

light pulses and timing the arrival of individual emitted photons.

Data Analysis: The fluorescence decay data is fitted to a multi-exponential decay model after

deconvolution of the IRF. The intensity-weighted average lifetime is reported as the

fluorescence lifetime (τF).

Visualized Experimental Workflows

Sample Preparation Measurement

Data Analysis

Prepare Stock Solution Create Dilution Series Record Absorbance Spectra

Identify λmax

Plot Beer-Lambert Graph Calculate ε

Click to download full resolution via product page

Caption: Workflow for Absorption Spectroscopy.
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Caption: Workflow for Relative Quantum Yield Measurement.

Preparation & Setup Measurement

Data AnalysisPrepare Dilute Sample Acquire Fluorescence Decay

Measure IRF
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Click to download full resolution via product page

Caption: Workflow for Fluorescence Lifetime Measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disperse Red 73]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079764#photophysical-properties-of-disperse-red-73]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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